6-Amino-3-(methoxymethyl)-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
6-Amino-3-(methoxymethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of an amino group at the 6th position and a methoxymethyl group at the 3rd position on the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(methoxymethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminophenol with formaldehyde and methanol in the presence of an acid catalyst to form the intermediate 3-(methoxymethyl)-2-aminophenol. This intermediate is then subjected to cyclization with phosgene or a similar reagent to yield the desired benzoxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(methoxymethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-3-(methoxymethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 6-Amino-3-(methoxymethyl)-2,3-dihydro-1,3-benzoxazol-2-one depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by occupying the active site or by altering the enzyme’s conformation. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural analogs.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-methylpyrimidinones: These compounds share the amino group at the 6th position but differ in the core structure, having a pyrimidinone ring instead of a benzoxazole ring.
6-Amino-3-(methoxymethyl)-5-spiro[2H-pyrano[2,3-c]pyrazole-4,4’-thiane]carbonitrile: This compound has a similar methoxymethyl group but features a more complex spirocyclic structure.
Uniqueness
6-Amino-3-(methoxymethyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific combination of functional groups and the benzoxazole core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
6-amino-3-(methoxymethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H10N2O3/c1-13-5-11-7-3-2-6(10)4-8(7)14-9(11)12/h2-4H,5,10H2,1H3 |
InChI Key |
XZOBQBFYFQWSTR-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C2=C(C=C(C=C2)N)OC1=O |
Origin of Product |
United States |
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